(1R,2R)-2-methoxycyclohexanamine;hydrochloride (1R,2R)-2-methoxycyclohexanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375165-94-7
VCID: VC7702593
InChI: InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
SMILES: COC1CCCCC1N.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

(1R,2R)-2-methoxycyclohexanamine;hydrochloride

CAS No.: 2375165-94-7

Cat. No.: VC7702593

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

(1R,2R)-2-methoxycyclohexanamine;hydrochloride - 2375165-94-7

Specification

CAS No. 2375165-94-7
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name (1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Standard InChI Key IFYWPFJJXZHMCZ-ZJLYAJKPSA-N
SMILES COC1CCCCC1N.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

(1R,2R)-2-Methoxycyclohexanamine hydrochloride belongs to the class of bicyclic amines with a cyclohexane ring substituted at the 1- and 2-positions by an amine (-NH₂) and methoxy (-OCH₃) group, respectively. The stereochemical designation (1R,2R) indicates that both chiral centers adopt the R configuration, conferring distinct spatial orientation critical for molecular interactions. The hydrochloride salt form stabilizes the amine via protonation, improving crystallinity and aqueous solubility compared to the free base.

Key molecular data:

PropertyValue
Molecular FormulaC₇H₁₆ClNO
Molecular Weight165.66 g/mol
IUPAC Name(1R,2R)-2-methoxycyclohexan-1-amine hydrochloride
SMILESCOC1CCCCC1N.Cl
InChIKeyIFYWPFJJXZHMCZ-ZJLYAJKPSA-N

The structural similarity to (1R,2S)-2-methylcyclohexanamine hydrochloride (CAS 79389-41-6) is notable, differing only in the substituent (methoxy vs. methyl) and stereochemistry .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in apolar solvents (e.g., diethyl ether). Storage under inert gas (N₂ or Ar) at 2–8°C is recommended to prevent degradation .

Spectroscopic Characterization

While explicit spectral data for (1R,2R)-2-methoxycyclohexanamine hydrochloride remains unpublished, analogous compounds provide benchmarks:

  • ¹H NMR: Cyclohexyl protons resonate between δ 1.2–2.0 ppm, with methoxy singlet at δ ~3.3 ppm and amine protons as broad signals near δ 8.0 ppm .

  • IR: N-H stretches (~3300 cm⁻¹), C-O-C asymmetric stretches (~1250 cm⁻¹), and C-N vibrations (~1600 cm⁻¹) .

  • Mass Spectrometry: Expected molecular ion [M-Cl]⁺ at m/z 130.1 (C₇H₁₆NO⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of chiral cyclohexanamine derivatives typically involves:

  • Enantioselective Cyclization: Starting from cyclohexene oxide, catalytic asymmetric opening introduces the amine group.

  • Methoxy Introduction: Electrophilic substitution or nucleophilic displacement on pre-functionalized cyclohexane intermediates.

  • Salt Formation: Treatment with HCl gas in ethanol yields the hydrochloride .

A representative protocol adapted from (1R,2S)-2-methylcyclohexanamine synthesis :

  • React (1R,2R)-2-methoxycyclohexanamine (free base) with trimethylacetyl chloride in ethanol.

  • Precipitate the hydrochloride salt by adding HCl-saturated ether.

  • Purify via recrystallization (ethanol/ether), yielding a white solid.

Critical Parameters:

  • Stereochemical purity requires chiral catalysts (e.g., Jacobsen’s catalyst).

  • Reaction temperature (<40°C) prevents racemization .

Biological and Pharmacological Relevance

Predicted ADME Properties

  • Permeability: Moderate blood-brain barrier penetration (PAMPA-BBB ~10 nm/sec), inferred from similar compounds .

  • Metabolism: Hepatic microsomal stability is enhanced by methoxy substitution compared to hydroxylated analogues (t₁/₂ >30 min) .

Comparative Analysis with Analogues

Property(1R,2R)-2-Methoxycyclohexanamine HCl(1R,2S)-2-Methylcyclohexanamine HCl
CAS Number2375165-94-779389-41-6
SubstituentMethoxy (-OCH₃)Methyl (-CH₃)
Molecular Weight165.66 g/mol149.66 g/mol
Solubility in WaterModerateLow
Biological RoleMitofusin modulation (predicted)Synthetic intermediate

The methoxy derivative’s increased polarity enhances solubility, favoring pharmaceutical formulations, while the methyl analogue’s hydrophobicity suits organic synthesis .

SupplierQuantityPrice
TRC10 mg$45
AK Scientific250 mg$262
Apolloscientific1 g$792

Pricing for the methoxy variant is anticipated to follow similar trends, with bulk quantities exceeding $1,000/g .

Research Applications

  • Asymmetric Catalysis: Chiral amine ligands in enantioselective hydrogenation.

  • Pharmaceutical Intermediates: Building block for neuraminidase inhibitors or antiviral agents .

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